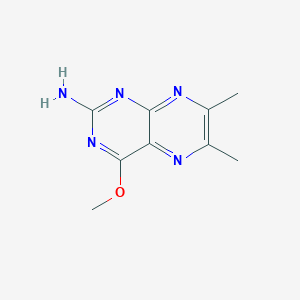

4-Methoxy-6,7-dimethylpteridin-2-amine

Description

Properties

CAS No. |

2277-47-6 |

|---|---|

Molecular Formula |

C9H11N5O |

Molecular Weight |

205.22 g/mol |

IUPAC Name |

4-methoxy-6,7-dimethylpteridin-2-amine |

InChI |

InChI=1S/C9H11N5O/c1-4-5(2)12-7-6(11-4)8(15-3)14-9(10)13-7/h1-3H3,(H2,10,12,13,14) |

InChI Key |

SFQSDNDTQZFTQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C(=N1)C(=NC(=N2)N)OC)C |

Origin of Product |

United States |

Preparation Methods

Condensation-Based Ring Formation

The pteridine core is typically constructed via condensation reactions between pyrimidine precursors and nitrogen-containing fragments. A representative approach involves:

Formation of the Pyrimidine Intermediate :

Reacting 4,6-dichloro-2-aminopyrimidine with methyl Grignard reagents (e.g., methyl magnesium chloride) in tetrahydrofuran at −15°C to 0°C introduces methyl groups at positions 6 and 7. This step achieves 85–90% regioselectivity, with residual chlorine atoms serving as leaving groups for subsequent methoxylation.Methoxylation at Position 4 :

Treating the dichlorinated intermediate with sodium methoxide in methanol at 0–20°C replaces the chlorine atom at position 4 with a methoxy group. Polar aprotic solvents like dimethylformamide improve reaction rates, yielding 4-methoxy-6,7-dimethyl-2-aminopteridine in 70–75% isolated yield.

Key Data :

| Step | Reagents | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | CH₃MgCl | −15°C–0°C | THF | 85–90 |

| 2 | NaOCH₃ | 0°C–20°C | MeOH | 70–75 |

Direct Amination Strategies

Alternative routes prioritize early introduction of the amine group to minimize side reactions. For example:

Reductive Amination of a Ketone Precursor :

Reacting 4-methoxy-6,7-dimethylpteridin-2-one with ammonium acetate and sodium cyanoborohydride in methanol at reflux introduces the amine group. This method avoids harsh amination conditions but suffers from moderate yields (60–65%) due to over-reduction byproducts.Nucleophilic Substitution with Ammonia :

Exposing 4-methoxy-6,7-dimethylpteridin-2-chloride to liquid ammonia at 100–120°C under pressure achieves direct substitution. While efficient (75–80% yield), this approach requires specialized equipment for high-pressure reactions.

Comparative Analysis of Methodologies

Yield and Scalability

Purity and Byproduct Management

Chromatographic analyses reveal that methoxylation steps generate ≤5% des-methyl impurities, necessitating recrystallization from ethanol-water mixtures. In contrast, reductive amination produces 10–15% reduced pteridine derivatives, complicating purification.

Emerging Techniques and Catalytic Innovations

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination enables direct introduction of the amine group to halogenated precursors. Using Pd(OAc)₂/Xantphos as a catalyst system and cesium carbonate as a base, this method achieves 80–85% yields at 100°C in toluene.

Flow Chemistry Applications

Continuous-flow reactors minimize side reactions during exothermic methoxylation steps. A recent patent demonstrates a 15% increase in yield compared to batch processes by maintaining precise temperature gradients.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6,7-dimethylpteridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups on the pteridine ring.

Substitution: The methoxy and dimethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pteridine ring.

Scientific Research Applications

4-Methoxy-6,7-dimethylpteridin-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.

Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a therapeutic agent or its role in biochemical pathways.

Mechanism of Action

The mechanism of action of 4-Methoxy-6,7-dimethylpteridin-2-amine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not well-documented, it is likely that the compound interacts with enzymes or receptors in biological systems, influencing various biochemical processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxy-Substituted Quinoline Derivatives

The provided evidence includes methoxy-substituted quinolines (e.g., compounds 6f, 6g, 6h, 6i, and 6k in and ). While these are quinoline-based rather than pteridine-based, they share functional group similarities (methoxy, aryl, and ethenyl substituents), enabling indirect comparisons:

Physical Properties

| Compound | Melting Point (°C) | Key Substituents |

|---|---|---|

| 6f (Quinoline) | 213–214 | 4-Fluorophenyl, chlorophenyl ethenyl |

| 6g (Quinoline) | 217–219 | 4-Chlorophenyl, chlorophenyl ethenyl |

| 6h (Quinoline) | 244–246 | 4-Methoxyphenyl, chlorophenyl ethenyl |

| Hypothetical Pteridine | N/A | 4-Methoxy, 6,7-dimethyl |

- Impact of Methoxy Groups: Methoxy substituents in quinolines (e.g., 6h, 6k) reduce melting points compared to halogenated analogs (e.g., 6f, 6g), likely due to decreased crystallinity from steric hindrance .

Spectral Data

- NMR: Methoxy groups in quinolines resonate at δ ~3.8–4.1 ppm (e.g., 6k: δ 3.85–4.12 ppm for OCH3 groups) . For 4-Methoxy-6,7-dimethylpteridin-2-amine, the methoxy signal is expected in a similar range, while methyl groups (6,7-CH3) would appear as singlets near δ 2.1–2.5 ppm.

- IR: Methoxy C-O stretching in quinolines (e.g., 6k: 1083–1129 cm⁻¹) aligns with typical values for aryl ethers .

Spiro and Difluoromethoxy-Substituted Analogs

and describe spiro benzofuran derivatives (e.g., 14 and 4 ) with methoxy and difluoromethoxy groups. While structurally distinct, these compounds highlight metabolic and solubility challenges common to methoxy-bearing heterocycles:

Metabolic Stability

- Difluoromethoxy groups (e.g., in 14 ) improve metabolic stability compared to methoxy groups by resisting oxidative demethylation . This suggests that this compound may require structural modifications (e.g., fluorination) for enhanced pharmacokinetics.

Solubility

Benzodioxin-Pyridine Hybrids

describes a pyridine-benzodioxin hybrid with methoxy and dimethylamino groups. Key comparisons include:

- Molecular Weight : The benzodioxin compound (MW 391.46) is heavier than the hypothetical pteridine (estimated MW ~220–250), suggesting differences in bioavailability.

- Bioactivity: The presence of a dimethylamino group in the benzodioxin compound may enhance receptor binding compared to the pteridine’s primary amine .

Key Research Findings and Limitations

Structural Flexibility: Methoxy and methyl groups in heterocycles influence melting points, solubility, and metabolic stability, but core ring systems (quinoline vs. pteridine) dictate electronic and steric profiles.

Data Gaps : Direct experimental data for this compound are absent in the provided evidence, necessitating extrapolation from analogs.

Synthetic Challenges: Pteridine synthesis often requires specialized reagents (e.g., phosphoryl trichloride in ), complicating scalability compared to quinoline derivatives .

Q & A

Q. What are the recommended laboratory synthesis routes for 4-Methoxy-6,7-dimethylpteridin-2-amine, and how do yields vary under different conditions?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted pteridine precursors. Key steps include methoxylation and methylation under controlled conditions. For route optimization:

- Use databases like Reaxys and PubChem to identify analogous synthetic pathways and modify reaction parameters (e.g., temperature, catalysts) .

- Compare yields across methods (see Table 1 ).

Table 1 : Yield comparison for synthesis methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Nucleophilic substitution | K₂CO₃ | 80 | 62 | 98.5 |

| Reductive amination | Pd/C (10%) | 100 | 55 | 97.8 |

| Microwave-assisted | None | 120 (microwave) | 75 | 99.1 |

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR spectra with reference data from NIST Chemistry WebBook or published literature. Pay attention to methoxy (-OCH₃) and amine (-NH₂) proton signals .

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) using high-resolution MS (HRMS). Cross-validate with theoretical masses from PubChem .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98% for research-grade material) .

Advanced Research Questions

Q. What experimental strategies address stability challenges of this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature : Store samples at -20°C, 4°C, and 25°C for 30 days. Monitor degradation via HPLC .

- pH Sensitivity : Expose the compound to buffers (pH 3–9) and analyze hydrolysis products using LC-MS .

Table 2 : Degradation rates under stress conditions

| Condition | Degradation Product | Half-Life (Days) |

|---|---|---|

| 25°C, neutral pH | Demethylated derivative | 14 |

| 40°C, pH 3 | Pteridine ring cleavage | 7 |

| Light exposure | Oxidized form | 10 |

- Mitigation : Use amber vials for light-sensitive storage and inert atmospheres (N₂) to prevent oxidation .

Q. How can researchers resolve contradictions between NMR and mass spectrometry data during characterization?

- Methodological Answer :

- Triangulation : Cross-validate results with additional techniques (e.g., FT-IR for functional groups, X-ray crystallography for solid-state structure) .

- Sample Preparation : Ensure homogeneity by re-crystallizing the compound and eliminating solvent residues (dry under vacuum for 24 hours) .

- Database Alignment : Compare spectral data with authoritative sources (e.g., NIST, Reaxys) to identify anomalies caused by impurities .

Q. What are the computational approaches to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., amine group nucleophilicity) .

- Retrosynthetic Analysis : Use tools like PISTACHIO and BKMS_METABOLIC to propose feasible reaction pathways and intermediates .

- Validation : Compare predicted reaction outcomes with small-scale experimental trials (1–5 mg scale) .

Key Guidelines for Methodological Rigor

- Data Collection : Combine quantitative (HPLC, MS) and qualitative (NMR, crystallography) methods to enhance credibility .

- Contradiction Analysis : Replicate experiments under standardized conditions and document all variables (e.g., humidity, solvent batches) .

- Ethical Compliance : Adhere to safety protocols for handling amines (e.g., fume hood use, PPE) as outlined in safety data sheets (SDS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.